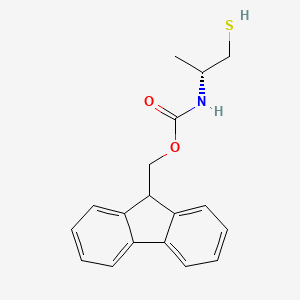

N-Fmoc-(R)-1-mercapto-2-propanamine

CAS No.:

Cat. No.: VC13738442

Molecular Formula: C18H19NO2S

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H19NO2S |

|---|---|

| Molecular Weight | 313.4 g/mol |

| IUPAC Name | 9H-fluoren-9-ylmethyl N-[(2R)-1-sulfanylpropan-2-yl]carbamate |

| Standard InChI | InChI=1S/C18H19NO2S/c1-12(11-22)19-18(20)21-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,22H,10-11H2,1H3,(H,19,20)/t12-/m1/s1 |

| Standard InChI Key | VHHOQQMSKOYFQF-GFCCVEGCSA-N |

| Isomeric SMILES | C[C@H](CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| SMILES | CC(CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CC(CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Structure and Properties

N-Fmoc-(R)-1-mercapto-2-propanamine (CAS: 202751-94-8) is characterized by the following molecular features:

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉NO₂S |

| Molecular Weight | 313.4 g/mol |

| IUPAC Name | 9H-Fluoren-9-ylmethyl N-[(2R)-1-sulfanylpropan-2-yl]carbamate |

The compound’s stereochemistry at the C2 position (R-configuration) ensures enantioselective interactions in peptide chains . The Fmoc group protects the amine during solid-phase peptide synthesis (SPPS), while the mercapto group enables post-synthetic modifications via thiol-alkyne or thiol-ene click chemistry .

Physicochemical Characteristics

-

Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DCM) but poorly soluble in water .

-

Stability: Sensitive to oxidative conditions due to the thiol group; requires storage under inert atmospheres .

-

Spectral Data:

Synthesis and Purification

Synthetic Routes

N-Fmoc-(R)-1-mercapto-2-propanamine is synthesized via a three-step protocol:

-

Amino Acid Protection:

-

Thiol Group Stabilization:

-

Deprotection and Isolation:

Key Challenges

-

Oxidative Degradation: Thiol oxidation to disulfides necessitates strict anaerobic conditions.

-

Racemization Risk: Elevated temperatures during coupling may compromise stereochemical integrity, requiring optimized reaction kinetics .

Applications in Peptide Science

Disulfide Bond Engineering

The thiol group enables controlled formation of intramolecular and intermolecular disulfide bridges, critical for stabilizing peptide tertiary structures . For example:

-

Cysteine Pairing: Site-specific conjugation of N-Fmoc-(R)-1-mercapto-2-propanamine into peptide sequences allows oxidative folding to mimic native protein disulfides .

Bioconjugation and Drug Delivery

-

Antibody-Drug Conjugates (ADCs): The thiol reacts with maleimide-functionalized toxins (e.g., DM1) to create stable thioether linkages .

-

PEGylation: Thiol-alkyne click chemistry facilitates attachment of polyethylene glycol (PEG) chains, enhancing pharmacokinetic profiles .

Solid-Phase Peptide Synthesis (SPPS)

-

Fmoc Chemistry: The Fmoc group is cleaved under mild basic conditions (20% piperidine/DMF), preserving acid-labile side chains .

-

Orthogonal Protection: Compatible with tert-butyl (tBu) and trityl (Trt) protecting groups for multifunctional peptide architectures .

Research Advancements

Enhanced Stability via Thiol Capping

Recent studies demonstrate that masking the thiol with 2-nitrobenzyl groups improves stability during SPPS, enabling longer peptide sequences (>50 residues) without premature oxidation .

Photocleavable Linkers

Incorporation of o-nitrobenzyl ethers adjacent to the thiol allows light-triggered release of therapeutic payloads in targeted drug delivery systems .

Computational Modeling

Molecular dynamics simulations predict optimal insertion sites for N-Fmoc-(R)-1-mercapto-2-propanamine in α-helical peptides, minimizing steric clashes and maximizing conformational stability .

Future Directions

Next-Generation ADCs

Exploration of site-specific conjugation using N-Fmoc-(R)-1-mercapto-2-propanamine could reduce off-target toxicity in ADCs by minimizing nonspecific thiol interactions .

Peptide-Based Vaccines

Thiol-mediated antigen presentation on dendritic cells is being investigated to enhance immune response in cancer vaccines .

Sustainable Synthesis

Green chemistry approaches, such as enzyme-mediated Fmoc deprotection, aim to reduce solvent waste and improve atom economy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume